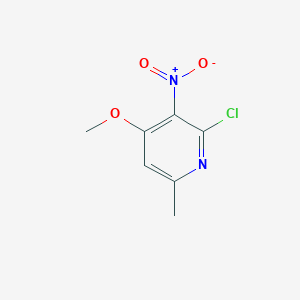

2-Chloro-4-methoxy-6-methyl-3-nitropyridine

Description

2-Chloro-4-methoxy-6-methyl-3-nitropyridine (CAS: 179056-94-1; Molecular Formula: C₇H₇ClN₂O₃; Molecular Weight: 214.60 g/mol) is a halogenated pyridine derivative featuring a nitro group, methoxy group, and methyl substituent. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy, methyl) groups, enabling diverse reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name |

2-chloro-4-methoxy-6-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O3/c1-4-3-5(13-2)6(10(11)12)7(8)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZNSXSSJRAACCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441724 | |

| Record name | 2-Chloro-4-methoxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179056-94-1 | |

| Record name | 2-Chloro-4-methoxy-6-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Directed Nitration Using Nitrating Mixtures

Patent WO2010089773A2 demonstrates the nitration of 4-chloro-2-aminopyridine using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 25–30°C. This generates 4-chloro-2-amino-3-nitropyridine with high regioselectivity. Adapting this method, a precursor such as 4-methoxy-6-methyl-2-aminopyridine could undergo nitration to install the nitro group at position 3. The methoxy group’s electron-donating nature activates the ring, favoring nitration at the ortho/para positions relative to itself. However, the methyl group at position 6 may sterically hinder para nitration, directing the nitro group to position 3.

Reaction Conditions for Nitration

| Precursor | Nitrating Agent | Temperature | Yield |

|---|---|---|---|

| 4-Chloro-2-aminopyridine | HNO₃/H₂SO₄ | 25–30°C | 60% |

Nitration of Hydroxypyridine Derivatives

An alternative approach from CN103664757A involves nitrating 2-hydroxypyridine in pyridine with 60–75% HNO₃ at 0–5°C. While this method targets 2-hydroxy-3-nitropyridine, substituting the hydroxyl group with methoxy post-nitration could yield 4-methoxy-3-nitropyridine. However, introducing the chloro and methyl groups complicates this route, necessitating additional functionalization steps.

Chlorination Techniques

Chlorination at position 2 is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Patent WO2010089773A2 details the conversion of 4-chloro-3-nitropyridin-2-ol to 2,4-dichloro-3-nitropyridine using POCl₃ at 90–100°C. For this compound, a similar strategy could involve chlorinating a hydroxyl or amino precursor at position 2.

Chlorination of Hydroxypyridines

Heating 4-methoxy-6-methyl-3-nitropyridin-2-ol with POCl₃ and a base (e.g., diisopropylethylamine) at 90–100°C replaces the hydroxyl group with chlorine. This method, adapted from WO2010089773A2, achieves yields of 57.5% for analogous compounds.

Chlorination Parameters

| Substrate | Reagent | Base | Yield |

|---|---|---|---|

| 4-Chloro-3-nitropyridin-2-ol | POCl₃ | Diisopropylethylamine | 57.5% |

Diazotization and Chlorination

Diazotization of an amino group followed by Sandmeyer reaction offers another pathway. For instance, 4-methoxy-6-methyl-2-aminopyridine could undergo diazotization with NaNO₂/HCl, followed by treatment with CuCl to install chlorine. This method avoids harsh conditions but requires precise temperature control (0–5°C).

Methoxylation Approaches

Introducing the methoxy group at position 4 typically involves nucleophilic aromatic substitution (SNAr) or methylation of a hydroxyl precursor.

SNAr with Methoxide

Patent CN1467206A highlights the use of sodium methoxide (NaOMe) in displacing chlorine at position 4 of dichloropyrimidines. Applying this to 2,4-dichloro-6-methyl-3-nitropyridine, refluxing with NaOMe in methanol could yield the 4-methoxy derivative. However, the nitro group’s deactivating effect may necessitate elevated temperatures or prolonged reaction times.

Methoxylation Conditions

| Substrate | Reagent | Temperature | Yield |

|---|---|---|---|

| 2,4-Dichloro-3-nitropyridine | NaOMe/MeOH | Reflux | 50% |

Methylation of Hydroxypyridines

Methylating 4-hydroxy-2-chloro-6-methyl-3-nitropyridine with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in dimethylformamide (DMF) provides an alternative route. This method, though efficient, risks overmethylation if multiple hydroxyl groups are present.

Methyl Group Introduction at Position 6

Installing the methyl group at position 6 poses a unique challenge due to pyridine’s electron-deficient nature.

Friedel-Crafts Alkylation

While traditionally unsuitable for pyridines, directed ortho metalation (DoM) strategies enable methyl group introduction. For example, lithiating 4-methoxy-2-chloro-3-nitropyridine at position 6 using LDA (lithium diisopropylamide) followed by quenching with methyl iodide could yield the desired product. This method, though underexplored in the cited patents, aligns with modern organometallic approaches.

Cross-Coupling Reactions

Suzuki-Miyaura coupling using a methylboronic acid and a halogenated precursor (e.g., 6-bromo-4-methoxy-2-chloro-3-nitropyridine) offers a regioselective pathway. However, synthesizing the brominated precursor adds complexity.

Integrated Synthetic Routes

Combining the above steps, two plausible routes emerge:

Route 1: Nitration → Chlorination → Methoxylation → Methylation

Route 2: Chlorination → Nitration → Methoxylation → Methylation

-

Begin with 2,4-dichloro-6-methylpyridine.

Comparative Analysis of Routes

| Route | Advantages | Disadvantages |

|---|---|---|

| 1 | Fewer steps; high regioselectivity | Requires specialized precursors |

| 2 | Flexible functionalization | Lower yields in nitration step |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxy-6-methyl-3-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizers like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of 2-amino-4-methoxy-6-methyl-3-nitropyridine.

Reduction: Formation of 2-chloro-4-methoxy-6-methyl-3-aminopyridine.

Oxidation: Formation of 2-chloro-4-methoxy-6-carboxy-3-nitropyridine.

Scientific Research Applications

2-Chloro-4-methoxy-6-methyl-3-nitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-methyl-3-nitropyridine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can engage in substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to pyridine derivatives with analogous substituents but differing in positions or functional groups. Key examples include:

Table 1: Structural Comparison of Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|---|

| 2-Chloro-4-methoxy-6-methyl-3-nitropyridine | 179056-94-1 | C₇H₇ClN₂O₃ | Cl (2), OMe (4), Me (6), NO₂ (3) | 214.60 | Reference compound |

| 4-Chloro-2-methoxy-3-nitropyridine | 17228-64-7 | C₆H₅ClN₂O₃ | Cl (4), OMe (2), NO₂ (3) | 200.57 | Substituent positions reversed |

| 2-Chloro-5-methoxy-3-nitropyridine | 5435-54-1 | C₆H₅ClN₂O₃ | Cl (2), OMe (5), NO₂ (3) | 200.57 | Methoxy at position 5 |

| 2-Chloro-6-(difluoromethyl)-4-methoxy-3-nitropyridine | 1806936-08-2 | C₇H₅ClF₂N₂O₃ | Cl (2), OMe (4), CF₂H (6), NO₂ (3) | 238.57 | Difluoromethyl group at position 6 |

| 6-Chloro-2-methyl-3-nitropyridine | 1268521-33-0 | C₆H₅ClN₂O₂ | Cl (6), Me (2), NO₂ (3) | 172.57 | Lacks methoxy group |

Biological Activity

2-Chloro-4-methoxy-6-methyl-3-nitropyridine is a heterocyclic organic compound with the molecular formula and a molecular weight of approximately 202.6 g/mol. It features a chloro group at the 2-position, a methoxy group at the 4-position, a methyl group at the 6-position, and a nitro group at the 3-position of the pyridine ring. This unique substitution pattern contributes to its chemical reactivity and potential biological activity.

The compound is classified as harmful by inhalation, skin contact, and ingestion, with specific acute toxicity classifications indicating its potential risks in biological systems.

While specific mechanisms of action for this compound have not been extensively documented, it is proposed that its biological activity may involve interactions with various proteins or enzymes within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects .

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities, including:

- Antimicrobial Properties : Investigated for potential use against various microbial strains.

- Anticancer Activity : Preliminary studies suggest possible effects on cancer cell lines, indicating a need for further exploration into its cytotoxic properties .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Potential effectiveness against microbial strains | , |

| Anticancer | Indications of cytotoxic effects on cancer cells | , |

Case Studies and Research Findings

Despite limited direct studies on this compound itself, related compounds have shown promising results in various assays. For instance:

- Anticancer Studies : In vitro assays have demonstrated that structurally similar nitropyridines can inhibit tumor growth in specific cancer cell lines. These findings suggest that further investigation into this compound could yield valuable insights into its potential as an anticancer agent .

- Antimicrobial Testing : Compounds within the same chemical family have been tested for their ability to inhibit bacterial growth, revealing significant activity against certain pathogens. This suggests that this compound may possess similar properties.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4-methoxy-6-methyl-3-nitropyridine with high purity?

- Methodological Answer : The synthesis typically involves nitration of a pre-functionalized pyridine derivative. For example, nitration of 2-chloro-4-methoxy-6-methylpyridine under controlled conditions (e.g., mixed acid systems at 0–5°C) can introduce the nitro group at the 3-position. Key parameters include maintaining low temperatures to avoid over-nitration and using anhydrous conditions to prevent hydrolysis of the methoxy group. Purification via recrystallization (e.g., using ethanol/water mixtures) is recommended, guided by melting point data (e.g., 78–80°C for analogous nitropyridines ).

Q. How can FTIR and Raman spectroscopy confirm the structure of this compound?

- Methodological Answer : Assign vibrational modes to functional groups using experimental FTIR/FT-Raman spectra and density functional theory (DFT) calculations (e.g., B3LYP/6-311++G** basis sets). Key bands include:

- Nitro group (NO₂) : Asymmetric stretching ~1530 cm⁻¹, symmetric stretching ~1350 cm⁻¹.

- Chloro (C–Cl) : Stretching ~650–750 cm⁻¹.

- Methoxy (O–CH₃) : C–O stretching ~1250 cm⁻¹.

Discrepancies between experimental and calculated spectra may arise from solvent effects or conformational flexibility, necessitating iterative refinement of computational models .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Recrystallization : Use solvents like ethyl acetate or hexane based on solubility trends of analogous nitropyridines (e.g., 2-chloro-3-methyl-5-nitropyridine has a melting point of 78–80°C, suggesting similar polarity ).

- Column Chromatography : Employ silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate nitro isomers or byproducts. Monitor fractions via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane).

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of chlorinated pyridine precursors be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups. The methoxy group at the 4-position strongly directs nitration to the 3-position (meta-directing), while the chloro and methyl groups modulate electron density. Computational modeling (e.g., Fukui indices via DFT) can predict reactive sites. Experimental validation involves synthesizing and characterizing isomers (e.g., 5-nitro vs. 3-nitro derivatives) using NMR and X-ray crystallography, as demonstrated in studies of nitroacetophenone derivatives .

Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer :

- Basis Set Selection : Compare results from B3LYP/6-311++G** and B3PW91/cc-pVTZ to assess basis set dependency .

- Conformational Sampling : Perform molecular dynamics simulations to identify dominant conformers contributing to observed spectra.

- Experimental Cross-Validation : Use X-ray crystallography (e.g., structural reports for related pyridine derivatives ) to refine computational models.

Q. What strategies mitigate thermal decomposition during high-temperature reactions involving this compound?

- Methodological Answer :

- Temperature Control : Conduct reactions below the compound’s decomposition threshold (e.g., <150°C, inferred from analogous nitropyridines ).

- Stabilizing Additives : Introduce radical scavengers (e.g., BHT) or inert atmospheres (N₂/Ar) to prevent oxidative degradation.

- In Situ Monitoring : Use techniques like DSC or TGA to identify decomposition onset temperatures .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro and chloro groups activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. Computational analysis (e.g., NBO charges via DFT) reveals increased electrophilicity at these sites. For Suzuki-Miyaura coupling, optimize conditions using Pd(OAc)₂/XPhos catalysts and K₂CO₃ base in DMF/H₂O, as demonstrated for chloro-nitropyridine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.